REACTION_CXSMILES
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BrCCC=C.C(Br)C=C.[CH2:10]([C:14]1[C:15](=[O:31])[N:16]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:17]2[C:22]([C:23]=1[OH:24])=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:11][CH:12]=C>>[OH:24][C:23]1[C:22]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[N:16]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:15](=[O:31])[C:14]=1[CH2:10][CH:11]=[CH2:12]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrCCC=C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)Br
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Name
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3-(3-butenyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CC=C)C=1C(N(C2=NC=CC=C2C1O)C1=CC=CC=C1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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OC1=C(C(N(C2=NC=CC=C12)C1=CC=CC=C1)=O)CC=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |